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Compound of Interest

Compound Name: 3-Ethyl-3-hexene

Cat. No.: B099998 Get Quote

This guide provides a detailed overview of the spectroscopic data for 3-ethyl-3-hexene
(C₈H₁₆), a trisubstituted alkene. It is intended for researchers, scientists, and professionals in

drug development and related fields who require a comprehensive understanding of the

analytical characterization of this compound. The guide covers Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting data

in structured tables, detailing experimental protocols, and illustrating the analytical workflow.

Spectroscopic Data Presentation
The following sections summarize the key spectroscopic data for 3-ethyl-3-hexene. Due to the

limited availability of complete, publicly accessible experimental datasets, some of the NMR

and MS fragmentation data are predicted based on the known structure and typical

spectroscopic values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)
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Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a ~5.3 Triplet (t) 1H =CH-

b ~2.0 Quartet (q) 2H
=C-CH₂-CH₃ (at

C3)

c ~2.0 Quartet (q) 2H
=C-CH₂-CH₃ (at

C4)

d ~1.0 Triplet (t) 3H
=C-CH₂-CH₃ (at

C3)

e ~1.0 Triplet (t) 3H
=C-CH₂-CH₃ (at

C4)

f ~0.9 Triplet (t) 3H
-CH₂-CH₃ (ethyl

group at C3)

g ~0.9 Triplet (t) 3H

-CH₂-CH₃ (ethyl

group at C2 of

hexene chain)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Signal Chemical Shift (δ, ppm) Carbon Type

1 ~140 Quaternary (=C)

2 ~125 Tertiary (=CH)

3 ~30 Methylene (-CH₂-)

4 ~25 Methylene (-CH₂-)

5 ~14 Methyl (-CH₃)

6 ~13 Methyl (-CH₃)

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum for 3-ethyl-3-hexene is available on the

NIST WebBook and is sourced from the NIST/EPA Gas-Phase Infrared Database.[1]

Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3080 Medium C-H Stretch =C-H (alkene)

2960-2850 Strong C-H Stretch C-H (alkane)

~1670 Medium C=C Stretch Alkene

~1460 Medium C-H Bend -CH₂-

~1375 Medium C-H Bend -CH₃

~840 Medium
C-H Bend (out-of-

plane)
Trisubstituted alkene

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The mass spectrum for

3-ethyl-3-hexene is available from the NIST Mass Spectrometry Data Center.[2]

Major Fragment Ions in Electron Ionization (EI) Mass Spectrum
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m/z Relative Intensity Proposed Fragment Ion

112 [M]⁺ C₈H₁₆⁺ (Molecular Ion)

97 Moderate [M - CH₃]⁺

83 High [M - C₂H₅]⁺

69 Moderate [M - C₃H₇]⁺

55 High [C₄H₇]⁺

41 Moderate [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

NMR Spectroscopy
Sample Preparation: A small amount of the liquid sample, 3-ethyl-3-hexene, is dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such

as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a Fourier-

transform NMR (FT-NMR) spectrometer. For ¹H NMR, the instrument is typically operated at a

frequency of 300-600 MHz. For ¹³C NMR, the frequency is correspondingly lower (e.g., 75-150

MHz). Standard pulse sequences are used for both one-dimensional and two-dimensional

NMR experiments.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 3-ethyl-3-hexene, a neat spectrum can be

obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a

thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform

infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded.
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Then, the spectrum of the sample is recorded and the background is automatically subtracted.

The resulting spectrum shows the absorption bands corresponding to the vibrational modes of

the molecule.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often

via gas chromatography (GC-MS) for separation from any impurities. In the ion source, the

sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a

technique called Electron Ionization (EI). This causes the molecules to lose an electron,

forming a positively charged molecular ion ([M]⁺), and to fragment into smaller, characteristic

ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A

detector then records the abundance of each ion, generating a mass spectrum which is a plot

of relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 3-ethyl-3-hexene, leading to its structural elucidation.
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Spectroscopic workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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